Benzyl dec-9-enoate

Übersicht

Beschreibung

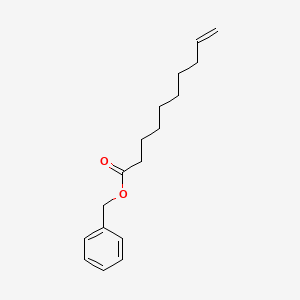

Benzyl dec-9-enoate is an organic compound with the molecular formula C17H24O2. It is an ester formed from benzyl alcohol and dec-9-enoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl dec-9-enoate can be synthesized through the esterification reaction between benzyl alcohol and dec-9-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl dec-9-enoate undergoes several types of chemical reactions, including:

Oxidation: The double bond in the dec-9-enoate moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.

Substitution: Nucleophiles like sodium methoxide for benzyl group substitution.

Major Products Formed:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Substituted benzyl derivatives: from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Acyclic Diene Metathesis (ADMET)

Benzyl dec-9-enoate is utilized in acyclic diene metathesis polymerization, a technique that allows for the synthesis of polymers with specific functional groups. This method provides control over the molecular architecture and properties of the resulting polymers, making it valuable for creating advanced materials. The polymerization process typically involves the formation of a diene from the benzyl ester, which can then undergo metathesis to form high-performance polymers with tailored characteristics .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Polymerization Method | ADMET |

| Functional Groups | Varies (tailored) |

| Applications | Coatings, adhesives |

Medicinal Chemistry

Potential Therapeutic Uses

Research has indicated that compounds related to this compound may exhibit biological activity that could be harnessed for medicinal purposes. For instance, studies on similar esters have shown potential anti-inflammatory and anticancer properties. The structure of this compound allows it to be a candidate for further exploration in drug development, particularly as a lead compound for synthesizing new therapeutic agents .

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of benzyl derivatives against various biological targets. These studies suggest that this compound and its analogs may interact effectively with proteins involved in disease pathways, potentially leading to the development of new treatments for conditions such as cancer and inflammatory diseases .

Flavor and Fragrance Industry

This compound is also recognized in the flavor and fragrance industry due to its pleasant aroma and stability. It is used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. Its sensory properties make it an attractive choice for formulators looking to enhance product appeal.

Chemical Synthesis

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions, including esterification processes involving dec-9-enoic acid and benzyl alcohol. This versatility allows chemists to produce this compound efficiently for use in different applications.

Table 2: Synthetic Methods for this compound

| Method | Reactants | Conditions |

|---|---|---|

| Esterification | Dec-9-enoic acid + Benzyl alcohol | Acid catalyst, reflux |

| Transesterification | Benzyl acetate + Dec-9-enoic alcohol | Base catalyst, mild conditions |

Wirkmechanismus

The mechanism of action of benzyl dec-9-enoate involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer that undergoes metathesis to form polymers. The ester group can participate in hydrogen bonding and other interactions, influencing the properties of the resulting polymers.

Vergleich Mit ähnlichen Verbindungen

Dec-9-enoic acid: The parent acid of benzyl dec-9-enoate, used in similar applications.

Ethyl 9-decenoate: Another ester with similar structural features and applications.

Butyl dec-9-enoate: A related ester with different alkyl groups, used in various industrial applications.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts distinct properties in polymerization reactions and material synthesis. Its benzyl group provides additional reactivity and versatility compared to other similar compounds.

Biologische Aktivität

Benzyl dec-9-enoate is an ester compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from benzyl alcohol and dec-9-enoic acid. Its chemical formula is , and it features a long carbon chain that contributes to its lipophilicity, which can influence its interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that benzyl derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzyl compounds found that they could inhibit the growth of several bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 6.72 mg/mL |

| This compound | Staphylococcus aureus | 6.63 mg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.

2. Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structures to this compound possess anti-inflammatory properties. For instance, derivatives have been reported to reduce carrageenan-induced edema in animal models significantly. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Modulation : Benzyl esters may influence signaling pathways related to inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated a notable reduction in bacterial viability at concentrations as low as 6.72 mg/mL for E. coli, indicating its potential as a therapeutic agent against common pathogens .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of this compound were assessed using a rat paw edema model. The compound significantly reduced swelling by up to 90% at optimal doses, suggesting its potential utility in treating inflammatory conditions .

Eigenschaften

IUPAC Name |

benzyl dec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h2,8-10,12-13H,1,3-7,11,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPICZNHNASWVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.